Hydroxy-gamma-Sanshool

概要

説明

Hydroxy-gamma-Sanshool is a naturally occurring alkylamide found in the plant Zanthoxylum bungeanum, commonly known as Sichuan pepper. This compound is known for its unique tingling and numbing sensation when consumed, which is a characteristic feature of Sichuan pepper. This compound has garnered significant interest due to its potential pharmacological properties, including its effects on the nervous system and its potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions: Hydroxy-gamma-Sanshool can be synthesized through a multi-step process. One of the key synthetic routes involves the Wittig reaction of ylides with ethyl 4-oxobut-2-enoate and (2E,4E)-hex-2,4-dienal to construct the carbon skeleton. The 2E,4Z-isomer in ethyl 8-hydroxyocta-2,4-dienoate can be isomerized to the desired 2E,4E-isomer using iodine as a catalyst. The final product, this compound, is obtained through a condensation reaction with 1-amino-2-methylpropan-2-ol catalyzed by HBTU .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of intermediates through crystallization and the use of catalysts to achieve high yields. The industrial synthesis avoids the use of unstable intermediates and employs simple work-up procedures to ensure the purity of the final product .

化学反応の分析

Types of Reactions: Hydroxy-gamma-Sanshool undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or alkanes .

科学的研究の応用

Hydroxy-gamma-Sanshool has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of alkylamides on chemical reactivity and stability.

作用機序

Hydroxy-gamma-Sanshool exerts its effects through several molecular targets and pathways:

Nervous System: It interacts with sensory neurons, leading to the activation of specific ion channels that cause the tingling and numbing sensation.

mTOR Pathway: Activation of the mTOR pathway improves metabolism and has potential therapeutic effects in diabetic conditions.

CB1 Receptor: this compound acts as an antagonist of the CB1 receptor, which is involved in regulating appetite and metabolism.

類似化合物との比較

- Alpha-Sanshool

- Beta-Sanshool

- Gamma-Sanshool

- Delta-Sanshool

Uniqueness: Hydroxy-gamma-Sanshool is unique due to its hydroxyl group, which imparts distinct chemical and sensory properties. Unlike other sanshools, this compound has been shown to activate specific molecular pathways, making it a potential candidate for therapeutic applications .

生物活性

Hydroxy-gamma-sanshool (HRS) is a bioactive compound derived from Zanthoxylum bungeanum, commonly known as prickly ash. This compound has garnered attention for its diverse biological activities, particularly its anticancer, antioxidant, and neuroprotective properties. This article synthesizes current research findings on HRS, highlighting its mechanisms of action, efficacy in various biological contexts, and potential therapeutic applications.

This compound is one of several sanshools identified in Zanthoxylum species. It can be extracted through various methods, including hydrodistillation and ultrasound-assisted enzymatic extraction. The yield of HRS can be optimized by adjusting extraction parameters such as enzyme concentration, temperature, and ultrasound power . The purity of HRS obtained from these methods can exceed 95%, which is critical for ensuring the reliability of biological assays .

Anticancer Activity

Numerous studies have demonstrated the anticancer effects of HRS, particularly against colorectal cancer cells (HCT-116). The compound exhibits a dose-dependent inhibition of cell proliferation with an IC50 value of 88.01 μM, while showing minimal cytotoxicity to normal cells (IC50 = 481.52 μM) .

HRS induces apoptosis in cancer cells through multiple pathways:

- Cell Cycle Arrest : HRS causes cell cycle arrest at the G1 phase, significantly increasing the percentage of cells in this phase from 50.31% to 72.16% at 130 μM concentration .

- Regulation of Apoptotic Proteins : Treatment with HRS upregulates pro-apoptotic proteins such as P53 and Caspase 8 while downregulating Cyclin D1 and CDK4, crucial for cell cycle progression .

- Morphological Changes : Cells treated with HRS exhibit significant morphological distortions indicative of apoptosis.

The following table summarizes the effects of HRS on key apoptotic markers in HCT-116 cells:

| Concentration (μM) | % Apoptotic Cells | Cyclin D1 (mRNA Level) | P53 (mRNA Level) |

|---|---|---|---|

| 0 | 6.2 | High | Low |

| 50 | 11.9 | Moderate | Moderate |

| 90 | 19.8 | Low | High |

| 130 | 30.7 | Very Low | Very High |

Antioxidant Properties

HRS also exhibits significant antioxidant activity, which is essential for reducing oxidative stress in cells. In vitro studies show that HRS has a higher oxygen radical absorbance capacity (ORAC) compared to other sanshools .

Mechanisms of Antioxidant Action

- Scavenging Free Radicals : HRS effectively scavenges free radicals, as evidenced by its performance in DPPH and ABTS assays.

- Enhancement of Antioxidant Enzymes : Treatment with HRS increases the activities of catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px), while decreasing malondialdehyde (MDA) levels in colonic tissues .

The following table summarizes the antioxidant effects observed with HRS:

| Parameter | Control | HRS Treatment |

|---|---|---|

| CAT Activity (U/mg protein) | 10 ± 2 | 15 ± 3 |

| SOD Activity (U/mg protein) | 5 ± 1 | 8 ± 2 |

| GSH-Px Activity (U/mg protein) | 7 ± 1 | 12 ± 2 |

| MDA Concentration (μM) | 2.5 ± 0.5 | 1.0 ± 0.3 |

Neuroprotective Effects

Beyond its anticancer and antioxidant properties, this compound has been shown to exert neuroprotective effects by modulating neuronal excitability through inhibition of specific potassium channels . This activity may contribute to its potential use in treating neurodegenerative diseases.

特性

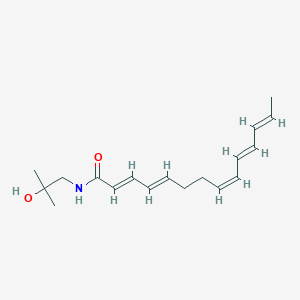

IUPAC Name |

(2E,4E,8Z,10E,12E)-N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20)/b5-4+,7-6+,9-8-,13-12+,15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPPMKFSMRODIQ-JDXPBYPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C/C=C\CC/C=C/C=C/C(=O)NCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the isolation of Hydroxy-gamma-Sanshool?

A1: The research paper focuses on identifying various compounds present in Central and South American Zanthoxylum species []. The researchers successfully isolated this compound, an aliphatic unsaturated amide, alongside other compounds like lignans, terpenes, and an alkaloid [].

Q2: How was the structure of this compound determined?

A2: The researchers primarily utilized techniques like ¹H-NMR, ¹³C-NMR, and mass spectroscopy to elucidate the structure of this compound and other isolated compounds [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。